AZ084

CCR8 antagonist Binding affinity Ki

AZ084 combines sub-nanomolar allosteric affinity (Ki 0.9 nM), >70% oral bioavailability, and prolonged in vivo half-life—overcoming the micromolar potency and poor PK of earlier CCR8 antagonists. Its allosteric binding maintains efficacy in high-CCL1 environments where orthosteric ligands are competitively displaced. Validated selectivity across 141 off-targets (no binding at 10 µM) eliminates confounding pharmacology. For chronic oral dosing in rodent asthma models, AZ084 enables once-daily gavage, reducing animal stress and improving reproducibility. Procure AZ084 to ensure experimental validity and publication impact.

Molecular Formula C26H34N4O2
Molecular Weight 434.584
CAS No. 929300-19-6
Cat. No. B2408562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ084
CAS929300-19-6
Molecular FormulaC26H34N4O2
Molecular Weight434.584
Structural Identifiers
SMILESCC1(CC2=C(C=CC=C2O1)CN3CCC4(CC3)CCN(CC4)C(=O)C5=NC=C(C=C5)N)C
InChIInChI=1S/C26H34N4O2/c1-25(2)16-21-19(4-3-5-23(21)32-25)18-29-12-8-26(9-13-29)10-14-30(15-11-26)24(31)22-7-6-20(27)17-28-22/h3-7,17H,8-16,18,27H2,1-2H3
InChIKeyWIGFMKMFRGRSDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





AZ084 (CAS 929300-19-6) Procurement Overview: Potent, Selective, Orally Active CCR8 Allosteric Antagonist


AZ084 is a small-molecule allosteric antagonist of the C-C chemokine receptor type 8 (CCR8) [1]. It belongs to the diazaspiroundecane chemical class and demonstrates high-affinity binding with a Ki of 0.9 nM [1]. The compound exhibits oral bioavailability exceeding 70% in rodent models and a prolonged in vivo half-life, distinguishing it from earlier-generation CCR8 antagonists that lacked suitable pharmacokinetic profiles [1].

Why Generic Substitution of AZ084 with Other CCR8 Antagonists Is Not Scientifically Justified


CCR8 antagonists vary dramatically in potency, binding mechanism, selectivity, and oral pharmacokinetics. First-generation diazaspiroundecane antagonists exhibited only micromolar potency and poor physicochemical properties, rendering them unsuitable for in vivo use [1]. Alternative CCR8 antagonists such as SB-649701 (pIC50 7.7, equivalent to ~20 nM) [2] and CCR8 antagonist 1 (Ki 1.6 nM) lack the combined profile of sub-nanomolar affinity, allosteric binding mode, robust oral bioavailability, and extended half-life that characterizes AZ084. Substituting AZ084 with any alternative CCR8 modulator without validating the specific experimental context risks irreproducible results and wasted procurement resources.

AZ084 (CAS 929300-19-6): Quantitative Evidence for Differentiated Procurement


Binding Affinity: AZ084 Exhibits Sub-Nanomolar Ki, Superior to First-Generation and Alternative CCR8 Antagonists

AZ084 binds to CCR8 with a Ki of 0.9 nM, representing a >1000-fold improvement over first-generation diazaspiroundecane antagonists (micromolar potency) [1]. It also demonstrates superior affinity compared to SB-649701, which has a pIC50 of 7.7 (equivalent to approximately 20 nM) [2], and matches the Ki of CCR8 antagonist 1 (1.6 nM) while offering a differentiated allosteric binding mechanism . The sub-nanomolar Ki of AZ084 translates to potent inhibition of CCR8-mediated signaling at low compound concentrations, reducing the amount of material required for in vitro and in vivo studies.

CCR8 antagonist Binding affinity Ki

Binding Mechanism: Allosteric Antagonism Confers Mechanistic Differentiation from Orthosteric CCR8 Antagonists

AZ084 acts as an allosteric antagonist of CCR8, binding to a site distinct from the orthosteric CCL1 ligand-binding pocket [1]. This contrasts with orthosteric antagonists such as SB-649701 and CCR8 antagonist 1, which directly compete with the endogenous chemokine CCL1 [2]. Allosteric modulation offers potential advantages including saturable effect ceiling, probe dependence, and reduced susceptibility to competitive displacement by high local CCL1 concentrations in inflamed tissues. Ligand saturation experiments with CCL1 revealed two binding sites on CCR8 with Kd values of 1.2 pM and 68 pM, respectively, and wash-off experiments confirmed that AZ084 inhibition is not readily reversed by excess CCL1, consistent with an allosteric mechanism [1].

Allosteric modulator CCR8 Binding mechanism

Oral Bioavailability: AZ084 Achieves >70% Oral Bioavailability, Enabling In Vivo Dosing Without Intravenous or Intraperitoneal Administration

AZ084 exhibits oral bioavailability exceeding 70% in rats following a single intravenous dose of 434.57-869.14 mg/kg [1]. In stark contrast, CCR8 antagonist 1 (compound 15) demonstrates only 2% oral bioavailability in rats and 10% in dogs, requiring alternative administration routes for meaningful systemic exposure . This >35-fold difference in oral absorption directly impacts experimental design feasibility for chronic dosing studies, as AZ084 can be administered by oral gavage or in drinking water, whereas CCR8 antagonist 1 would necessitate repeated intraperitoneal or intravenous injections, increasing animal stress and experimental variability.

Oral bioavailability Pharmacokinetics In vivo dosing

In Vivo Half-Life: Extended Half-Life Supports Once-Daily Dosing in Preclinical Studies

AZ084 demonstrates a long half-life in rats, with the original publication predicting low once-daily dosing capability [1]. In comparison, CCR8 antagonist 1 (compound 15) exhibits a half-life of only 2.6 hours in rats and 3.7 hours in dogs, necessitating multiple daily administrations to maintain therapeutic plasma concentrations . The extended half-life of AZ084 reduces dosing frequency, minimizes animal handling, and improves experimental throughput for chronic efficacy studies. While exact half-life values in hours are not reported in the primary literature, the qualitative designation as 'long half-life' and the predicted once-daily dosing distinguish AZ084 from shorter-acting alternatives.

Half-life Pharmacokinetics Once-daily dosing

Target Selectivity: AZ084 Demonstrates Minimal Off-Target Binding Across a Broad Panel of Kinases and Receptors

AZ084 exhibits excellent selectivity when profiled against a panel of 141 kinases and receptors, showing no significant binding activity at 10 µM toward any of the other chemokine receptors tested . This selectivity profile reduces the likelihood of confounding off-target effects in complex biological systems. While CCR8 antagonist 1 also demonstrates >300-fold selectivity against a panel of GPCRs (<20% inhibition at 10 µM) , the broader selectivity dataset for AZ084 across 141 targets provides greater confidence in target-specific interpretations of experimental results.

Selectivity Off-target activity Kinase panel

Cellular Potency: AZ084 Inhibits Chemotaxis Across Multiple Primary Human Immune Cell Types with Nanomolar IC50 Values

AZ084 potently inhibits CCL1-induced chemotaxis in primary human T cells, dendritic cells (DC), and eosinophil cell lines [1]. Quantitative cellular potency data from subsequent studies demonstrate IC50 values of 1.3 nM in AML cells, 4.6 nM in dendritic cells, and 5.7 nM in T cells [2]. In contrast, CCR8 antagonist 3 (compound 2) exhibits an IC50 of 62 nM (0.062 µM) in CCR8-expressing cells, representing an approximately 48-fold lower potency compared to AZ084 in AML cells and 10- to 14-fold lower potency in DC and T cells . This differential cellular potency translates directly to the compound concentration required for functional blockade in physiologically relevant assays.

Chemotaxis Cellular IC50 Immune cells

Recommended Research and Preclinical Application Scenarios for AZ084 (CAS 929300-19-6)


Chronic Oral Dosing Studies in Rodent Models of Allergic Asthma

AZ084 is optimally suited for chronic oral administration studies in rodent models of allergic asthma. Its >70% oral bioavailability and long half-life enable once-daily gavage dosing over extended treatment periods without the need for repeated intraperitoneal or intravenous injections [1]. This dosing convenience reduces animal stress, improves welfare compliance, and enhances data reproducibility in longitudinal studies of airway inflammation, eosinophil recruitment, and T cell-mediated pathology.

Tumor Immunology and Metastasis Studies Requiring CCR8 Blockade in Regulatory T Cells

The sub-nanomolar Ki (0.9 nM) and cellular IC50 values (1.3-5.7 nM) of AZ084 make it a preferred tool for investigating CCR8-mediated regulatory T cell (Treg) differentiation and immune tolerance in the tumor microenvironment [2]. AZ084 restrains the formation of immunologically tolerant pre-metastatic niches and reduces lung metastasis in preclinical models [2]. Its allosteric binding mechanism maintains efficacy in high-CCL1 tumor microenvironments where orthosteric antagonists may be competitively displaced [1].

Selective Target Engagement Studies Requiring High-Confidence CCR8 Specificity

For experiments where off-target pharmacology could confound interpretation, AZ084 provides a selectivity-validated tool compound. It demonstrates no significant binding activity at 10 µM across a panel of 141 kinases and receptors, including other chemokine receptors . This broad selectivity profile, combined with sub-nanomolar target affinity, enables researchers to attribute observed phenotypic effects to CCR8 blockade with high confidence, strengthening mechanistic conclusions and publication impact.

In Vitro Chemotaxis and Immune Cell Migration Assays

AZ084 potently inhibits CCL1-induced chemotaxis in primary human T cells (IC50 5.7 nM), dendritic cells (IC50 4.6 nM), and AML cells (IC50 1.3 nM) . These nanomolar cellular potencies allow researchers to use low compound concentrations in migration assays, minimizing DMSO vehicle effects and preserving cell viability. The compound's high metabolic stability in vitro ensures that observed inhibition reflects sustained target engagement throughout the assay duration [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZ084

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.